3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzylcarbamoyl Intermediate: This step involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form the fluorobenzylcarbamoyl intermediate.
Introduction of the Boronic Acid Group: The intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its boronic acid moiety, which can interact with diols in biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes or receptors with boronic acid binding sites.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biological and chemical processes:
Molecular Targets: Enzymes with active site serine residues, such as proteases, can be inhibited by the boronic acid group through the formation of a covalent adduct.
Pathways Involved: The compound can modulate signaling pathways by interacting with key enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid: Similar structure but with a methoxycarbonyl group instead of the carbamoyl moiety.
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: Similar structure but with a methylcarbamoyl group and different fluorine substitution pattern.
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid: Contains a pyridylcarbamoyl group instead of the benzylcarbamoyl group.
Uniqueness
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine atoms and the benzylcarbamoyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12BF2NO3 |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
[3-fluoro-5-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c16-12-3-1-9(2-4-12)8-18-14(19)10-5-11(15(20)21)7-13(17)6-10/h1-7,20-21H,8H2,(H,18,19) |
InChI Key |
IRXJPJALZQZJSS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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